Cas no 466-14-8 (2-bromo-2-ethyl-3-methylbutanamide)

2-bromo-2-ethyl-3-methylbutanamide structure
466-14-8 structure
Product Name:2-bromo-2-ethyl-3-methylbutanamide
CAS No:466-14-8
MF:C7H14BrNO
MW:208.096161365509
CID:329237
PubChem ID:216287
Update Time:2025-04-19

2-bromo-2-ethyl-3-methylbutanamide Chemical and Physical Properties

Names and Identifiers

    • Butanamide,2-bromo-2-ethyl-3-methyl-
    • 2-ethyl-2-bromo-3-methyl-butyric acid amide
    • 2-Brom-2-ethylisovaleramid
    • 2-bromo-2-ethyl-3-methylbutanamide
    • 2-Bromo-N-ethyl-N-isopropylacetamide
    • alpha-Ethyl-alpha-brom-isovaleramid
    • Ibrotalum
    • Ibrotamida
    • Ibrotamide
    • Ibrotamide [INN:DCF]
    • Ibrotamidum
    • UNII-09C8B34RDF
    • DTXSID80861954
    • 09C8B34RDF
    • 466-14-8
    • ibrotal
    • Butanamide, 2-bromo-2-ethyl-3-methyl-
    • SCHEMBL1641878
    • IBROTAMIDE [INN]
    • Ibrotamid
    • EN300-1654363
    • Q27236478
    • 2-BROMO-2-ETHYLISOVALERAMIDE
    • 3-(R)-Amino-piperidin-2-one?hydrochloride
    • CHEMBL2103967
    • NS00127014
    • Inchi: 1S/C7H14BrNO/c1-4-7(8,5(2)3)6(9)10/h5H,4H2,1-3H3,(H2,9,10)
    • InChI Key: YQZUCYWIGWXZQO-UHFFFAOYSA-N
    • SMILES: BrC(C(N)=O)(CC)C(C)C

Computed Properties

  • Exact Mass: 207.02588g/mol
  • Monoisotopic Mass: 207.02588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 1.3583 (rough estimate)
  • Melting Point: 50.5°C
  • Refractive Index: 1.5500 (estimate)

2-bromo-2-ethyl-3-methylbutanamide Pricemore >>

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A2B Chem LLC
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Enamine
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Enamine
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2-bromo-2-ethyl-3-methylbutanamide Related Literature

  • 1. Crystal and molecular structure of trichloro(dimethyl sulphoxide)bispyridinerhodium(III)
    Paolo Colamarino,Pierluigi Orioli J. Chem. Soc. Dalton Trans. 1976 845
  • 2. Reactivity of [NBu4]2[Mo2Br6] with several uni- and poly-dentate phosphines. X-Ray structure of [NBu4][MoBr4(Ph2PCH2CH2PPh2)]
    Pilar Salagre,Jesús-Eduardo Sueiras,Xavier Solans,Gabriel Germain J. Chem. Soc. Dalton Trans. 1985 2263
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